
1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of pyrrolidine, which is a heterocyclic amine used as a building block in pharmaceutical and fine chemical manufacturing . It contains sulfonyl groups, which are often used in organic synthesis.
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for the synthesis of pyrrolidine derivatives. For instance, a monomer containing two phenylsulfonyl groups can be synthesized and reacted with bisthiols under mild conditions, leading to the synthesis of novel polymers .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, can produce a pyrolinium moiety .Applications De Recherche Scientifique
Pharmaceutical Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features, particularly the sulfonyl and pyrrolidine groups, make it a valuable precursor in the construction of molecules with potential therapeutic effects. For instance, derivatives of pyrrolidine are known to exhibit a range of biological activities and can be found in a variety of medicinal agents .
Asymmetric Synthesis
Chiral pyrrolidine derivatives, such as the one , are often employed in asymmetric synthesis. They can act as chiral auxiliaries or catalysts to induce stereoselectivity in chemical reactions, which is crucial for producing enantiomerically pure substances. This has significant implications in the development of drugs where the chirality of a molecule can determine its pharmacological activity .
Metal-Organic Frameworks (MOFs)
The compound’s functional groups are suitable for incorporation into metal-organic frameworks. MOFs are crystalline materials with a variety of applications, including catalysis, gas storage, and separation processes. The pyrrolidine moiety can be used to introduce chirality or specific binding sites within the MOF structure, enhancing its utility in enantioselective catalysis and other applications .
Materials Science
In materials science, this compound can be used to modify the properties of polymers or create new materials with desired characteristics. For example, introducing sulfonyl groups into polymers can improve their thermal stability and chemical resistance, making them suitable for high-performance applications .
Environmental Science
Derivatives of this compound may find applications in environmental science, particularly in the development of sensors or absorbents for environmental pollutants. The chemical structure allows for potential interactions with various contaminants, aiding in their detection or removal from ecosystems .
Biochemistry Research
In biochemistry, the compound’s derivatives could be used to study enzyme-substrate interactions or to mimic certain biological processes. The pyrrolidine ring is a common motif in natural products and bioactive molecules, making it relevant for probing biological pathways and mechanisms .
Analytical Chemistry
The compound can serve as a standard or reagent in analytical methods. Its well-defined structure makes it suitable for use in calibration curves or as a reactant in the development of new analytical techniques, such as chromatography or spectroscopy .
Pharmacology
In pharmacology, the compound’s derivatives could be investigated for their potential as drug candidates or pharmacological tools. The sulfonyl groups, in particular, are often found in drug molecules and can influence the pharmacokinetics and pharmacodynamics of these compounds .
Propriétés
IUPAC Name |
2-(benzenesulfonylmethyl)-1-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-18(14,15)13-9-5-6-11(13)10-19(16,17)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQIPRBWBTZFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

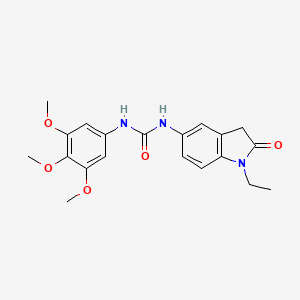

![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)
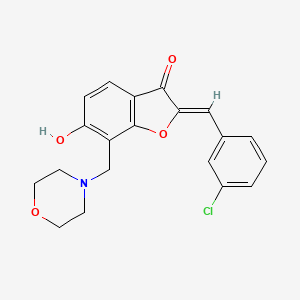
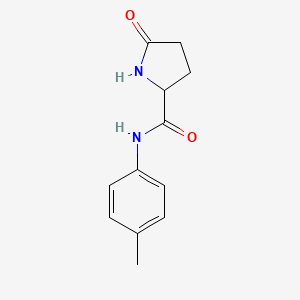
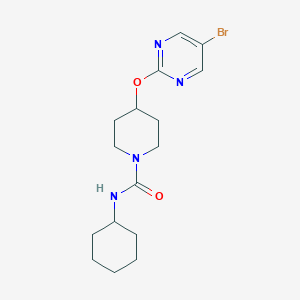
![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2889804.png)
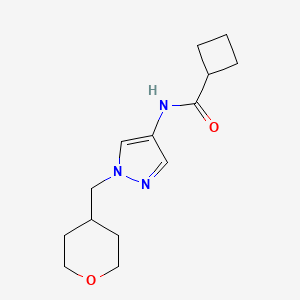
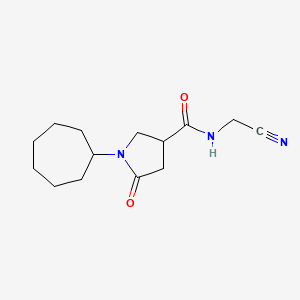
![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889810.png)
![4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2889813.png)
![1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889816.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2889818.png)